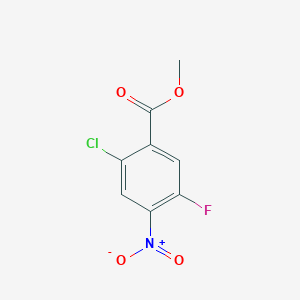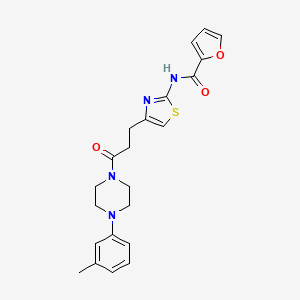![molecular formula C22H22N2O4S2 B2753595 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide CAS No. 681833-42-1](/img/structure/B2753595.png)
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a complex organic compound known for its notable structure and multifaceted applications. The compound is characterized by its thiazolidinone core, linked to a butanamide chain, and a methoxyphenyl group, contributing to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide typically involves a multistep process. The key steps include the condensation of the thiazolidinone ring with the phenylbutanamide side chain and the introduction of the methoxyphenyl group. Common reagents include sulfur-containing compounds and various organic solvents, with reaction conditions often involving controlled temperatures and pH levels to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as batch processing or continuous flow techniques. These methods ensure consistency and high yield, often incorporating automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: : Transformation into sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction of the thiazolidinone moiety, altering its electronic properties.
Substitution: : Nucleophilic or electrophilic substitution reactions at the phenyl or methoxy groups.
Common Reagents and Conditions: Common reagents include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and halides or other nucleophiles for substitution reactions. Conditions vary based on the reaction type, typically involving solvents like dichloromethane or ethanol, and temperature ranges from room temperature to moderate heating.
Major Products: Products vary depending on the reaction but may include oxidized or reduced derivatives of the original compound, or substituted analogs with modified functional groups.
Applications De Recherche Scientifique
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is utilized in various scientific fields:
Chemistry: : Studied for its unique reactivity and potential as a synthetic intermediate.
Biology: : Investigated for its biological activities, including potential antimicrobial or anti-inflammatory properties.
Medicine: : Explored as a lead compound in drug discovery efforts due to its structural similarities to bioactive molecules.
Industry: : Utilized in materials science for its potential in creating advanced materials with specific electronic or optical properties.
Mécanisme D'action
The compound's effects are mediated through its interaction with specific molecular targets. These targets may include enzymes or receptors where the thiazolidinone and methoxyphenyl groups facilitate binding interactions, thus modulating biological pathways.
Molecular Targets and Pathways: While the exact targets can vary, they often involve key regulatory enzymes or signaling pathways, influencing processes like cell growth, inflammation, or microbial activity.
Comparaison Avec Des Composés Similaires
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide stands out due to its unique structural features compared to other thiazolidinone derivatives.
List of Similar Compounds:Thiazolidinediones: : Known for their anti-diabetic properties.
Thiazolidinones: : A broad class of compounds with diverse biological activities.
Phenylbutanamides: : Recognized for their role in various pharmacological applications.
This detailed exploration highlights the compound's synthetic routes, reactivity, and significant applications across multiple domains, establishing its importance in scientific research and industry.
Propriétés
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-27-17-11-10-15(13-18(17)28-2)14-19-21(26)24(22(29)30-19)12-6-9-20(25)23-16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSGDJZETWEAT-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2753516.png)


![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)


![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)
![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2753527.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753529.png)



![(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2753535.png)
